(R)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenylalanine, an essential amino acid, and features both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-nitro-4-hydroxybenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrazine hydrate in the presence of a catalyst such as CeO2-SnO.
Amino Acid Formation: The resulting intermediate undergoes further reactions to form the desired amino acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino groups can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize amino acid derivatives.
Pathways: Participates in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Hydroxyphenyl)propionic acid
- 4-Hydroxy-2-quinolones
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Comparison:
- 3-(3-Hydroxyphenyl)propionic acid: Lacks the amino groups present in ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid, making it less reactive in certain biochemical pathways .
- 4-Hydroxy-2-quinolones: These compounds have a different core structure and are primarily used in pharmaceutical applications .
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Contains additional fluorine atoms, which can alter its chemical properties and applications .
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O3 |
---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
POGSZHUEECCEAP-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.